molecular formula C11H16N2O2S B1310665 1-[2-(Methylsulphonyl)phenyl]piperazine CAS No. 313490-26-5

1-[2-(Methylsulphonyl)phenyl]piperazine

Cat. No. B1310665
CAS RN: 313490-26-5
M. Wt: 240.32 g/mol
InChI Key: INKLJEOCOONOOR-UHFFFAOYSA-N
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Description

“1-[2-(Methylsulphonyl)phenyl]piperazine” is a chemical compound with the CAS Number: 313490-26-5 . It has a molecular weight of 240.33 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(Methylsulphonyl)phenyl]piperazine”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “1-[2-(Methylsulphonyl)phenyl]piperazine” can be represented by the Inchi Code: 1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“1-[2-(Methylsulphonyl)phenyl]piperazine” is a solid at room temperature . It has a molecular weight of 240.33 . The density of this compound is predicted to be 1.204 g/cm3 .

Scientific Research Applications

Neuroscience

1-[2-(Methylsulphonyl)phenyl]piperazine is a compound that has garnered interest in neuroscience research due to its structural similarity to known neurotransmitter modulators. It’s being explored for its potential to act on serotonin receptors, which could make it useful in studying mood disorders and neurodegenerative diseases .

Pharmacology

In pharmacology, this compound is being investigated for its pharmacokinetic properties and as a potential precursor for more complex pharmacologically active molecules. Its ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system-targeted therapies .

Materials Science

The applications in materials science include the use of 1-[2-(Methylsulphonyl)phenyl]piperazine as a building block for creating novel polymers. Its sulphonyl group can potentially enhance the thermal stability and mechanical properties of these materials .

Analytical Chemistry

Analytical chemists are interested in 1-[2-(Methylsulphonyl)phenyl]piperazine as a standard or reagent in chromatographic techniques. It can be used to calibrate equipment or as a component in the synthesis of more complex molecules that are used in analytical assays .

Biochemistry

In biochemistry, this compound’s interactions with various enzymes and receptors are studied. It serves as a tool to understand the biochemical pathways and mechanisms involved in cellular processes, especially those related to the metabolism of sulphur-containing compounds .

Environmental Science

Environmental scientists study 1-[2-(Methylsulphonyl)phenyl]piperazine for its environmental fate and transport. Research focuses on its breakdown products, their persistence in the environment, and potential bioaccumulation in wildlife, contributing to the assessment of its environmental impact .

Safety and Hazards

The safety information for “1-[2-(Methylsulphonyl)phenyl]piperazine” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLJEOCOONOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459125
Record name 1-[2-(methylsulphonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulphonyl)phenyl]piperazine

CAS RN

313490-26-5
Record name 1-[2-(methylsulphonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo(methylsulfonyl)benzene (1.10 g, 4.7 mmol) and anhydrous piperazine (2.02 g, 23.5 mmol) was heated at 110° C. overnight. Then, the mixture was cooled and partitioned between 2 N NaOH and CH2Cl2. The separated organic layer was dried over Na2SO4 and concentrated under reduced pressure. The crude residue was chromatographed (CHCl3/CH3OH, 9:1, as eluent) to give 8 as a white semisolid (0.36 g, 34% yield). 1H NMR: δ 2.58 (s, 1H, NH, D2O exchanged), 2.84 (s, 4H, piperazinic), 3.14 (s, 3H, CH3), 7.10-7.83 (m, 4H, aromatic).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Yield
34%

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